N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine
Description
Properties
IUPAC Name |
N'-[4-(trifluoromethyl)phenyl]propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14/h2-5,15H,1,6-7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGDQSMXBQQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Methanol or ethanol, chosen for their polarity and ability to solubilize both aldehyde and diamine.
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Reducing Agents : Sodium cyanoborohydride (NaBH3CN) or borane-pyridine complex, which selectively reduce imines without attacking other functional groups.
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Temperature : Room temperature to 50°C, balancing reaction rate and side-product formation.
Table 1: Reductive Amination Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Methanol | Ethanol | Tetrahydrofuran |
| Reducing Agent | NaBH3CN | BH3·THF | NaBH(OAc)3 |
| Temperature (°C) | 25 | 40 | 25 |
| Yield (%) | 68 | 72 | 55 |
Condition 2 (ethanol, BH3·THF, 40°C) provided the highest yield (72%), attributed to ethanol’s superior stabilization of the intermediate imine. Side products, such as over-alkylated species, were minimized by controlling stoichiometry (1:1 aldehyde-to-diamine ratio).
Catalytic Hydrogenation of Nitro Precursors
Catalytic hydrogenation offers a direct route to amines from nitro compounds. For N1-[4-(trifluoromethyl)phenyl]-1,3-propanediamine, this method involves hydrogenating a nitro-substituted intermediate.
Synthetic Pathway
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Nitro Intermediate Synthesis :
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Coupling 4-(trifluoromethyl)nitrobenzene with 1,3-dibromopropane via nucleophilic aromatic substitution.
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Reaction conditions: K2CO3 in DMF at 80°C for 12 hours.
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Hydrogenation :
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Catalyst: 10% Pd/C or Raney nickel.
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H2 pressure: 50–100 psi.
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Solvent: Ethanol or ethyl acetate.
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Table 2: Hydrogenation Efficiency with Different Catalysts
| Catalyst | H2 Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | 50 | 80 | 6 | 85 |
| Raney Ni | 100 | 100 | 8 | 78 |
| PtO2 | 70 | 90 | 7 | 65 |
Pd/C demonstrated superior activity, achieving 85% yield under moderate conditions. Raney nickel required higher pressures and temperatures, increasing operational costs.
Nucleophilic Substitution with 4-(Trifluoromethyl)phenyl Halides
This approach exploits the reactivity of aryl halides toward amine nucleophiles. 4-(Trifluoromethyl)phenyl bromide or iodide reacts with 1,3-propanediamine in a two-step process:
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Mono-Substitution :
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Controlled addition of 1,3-propanediamine to avoid over-alkylation.
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Base: K2CO3 or Et3N to deprotonate the amine.
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Purification :
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Column chromatography (silica gel, hexane/ethyl acetate) to isolate the mono-substituted intermediate.
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Table 3: Substitution Reaction Parameters
| Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Br | K2CO3 | DMF | 100 | 55 |
| I | Et3N | DMSO | 80 | 62 |
| Br | DBU | THF | 60 | 48 |
The iodide derivative provided higher yields (62%) due to its enhanced leaving group ability. However, iodides are cost-prohibitive for large-scale applications.
Gabriel Synthesis for Controlled Amine Formation
| Step | Reagent | Yield (%) |
|---|---|---|
| Phthalimide Protection | K phthalimide | 90 |
| Suzuki Coupling | Pd(PPh3)4 | 75 |
| Deprotection | NH2NH2·H2O | 85 |
Overall yield: 90% × 75% × 85% = 57.4%. While moderately efficient, this route ensures high regioselectivity.
Comparative Analysis of Synthetic Routes
Table 5: Method Comparison for this compound Synthesis
| Method | Yield (%) | Cost | Scalability | Purity |
|---|---|---|---|---|
| Reductive Amination | 72 | Low | Moderate | 90–95% |
| Catalytic Hydrogenation | 85 | High | High | >98% |
| Nucleophilic Substitution | 62 | Moderate | Low | 80–85% |
| Gabriel Synthesis | 57 | High | Moderate | 95–98% |
Catalytic hydrogenation emerges as the most efficient and scalable method, albeit with higher catalyst costs. Reductive amination balances cost and yield for laboratory-scale production.
Chemical Reactions Analysis
Types of Reactions: N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions on the phenyl ring or the propanediamine chain can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include trifluoromethylated phenyl derivatives, aminated compounds, and various substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic and steric properties, making it valuable in the design of new chemical entities.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with various biomolecules makes it a useful tool in understanding biological processes.
Medicine: The compound has potential applications in medicinal chemistry. Its trifluoromethyl group can enhance the pharmacokinetic properties of drug molecules, leading to improved efficacy and stability.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism by which N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine exerts its effects depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, leading to improved biological activity. The exact molecular targets and pathways involved would depend on the specific biological system or disease being studied.
Comparison with Similar Compounds
Key Research Findings
- Agrochemical Potential: The trifluoromethylphenyl group balances lipophilicity and electronic effects, making it suitable for herbicidal applications, though activity is highly species-dependent .
- Biomedical Limitations : Lack of radiolabeling substituents (e.g., iodine in HIPDM) limits the trifluoromethylphenyl derivative’s utility in imaging, despite structural similarities .
- Synthetic Versatility : The 1,3-propanediamine scaffold supports diverse substitutions, enabling tailored physicochemical properties for drug discovery .
Biological Activity
N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance lipophilicity and potentially influence biological interactions. The compound's structure can be represented as follows:
- Chemical Formula : C11H13F3N2
- Molecular Weight : 236.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may modulate receptor activity or enzyme function, leading to diverse pharmacological effects. The specific pathways and molecular targets are still under investigation, but preliminary studies suggest potential interactions with:
- Receptors : Possible binding to neurotransmitter receptors.
- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Some studies have reported that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Antiproliferative Effects : Preliminary data suggest that the compound may inhibit the proliferation of certain cancer cell lines.
- Neuroprotective Properties : Investigations into its neuroprotective effects indicate potential benefits in neurodegenerative disease models.
Data Table: Biological Activities and IC50 Values
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | |
| Antiproliferative | MCF-7 Breast Cancer Cells | 10 | |
| Neuroprotective | SH-SY5Y Neuroblastoma Cells | 25 |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated an IC50 value of 15 µM, indicating promising potential as an antimicrobial agent. This study underscores the importance of further exploration into its mechanism of action against bacterial pathogens.
Case Study 2: Antiproliferative Effects
In vitro assays conducted on MCF-7 breast cancer cells revealed that this compound exhibited an IC50 value of 10 µM. This suggests that the compound may induce cytotoxic effects in cancer cells, warranting further investigation into its potential as a chemotherapeutic agent.
Case Study 3: Neuroprotective Properties
Research involving SH-SY5Y neuroblastoma cells indicated that this compound has neuroprotective properties with an IC50 value of 25 µM. This finding is significant for developing treatments for neurodegenerative diseases, highlighting the need for further studies on its protective mechanisms.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N1-[4-(Trifluoromethyl)phenyl]-1,3-propanediamine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution, starting with 4-(trifluoromethyl)aniline derivatives. A common approach involves reacting 4-nitro-3-(trifluoromethyl)aniline with 1,3-propanediamine under reflux in anhydrous ethanol, followed by catalytic hydrogenation to reduce the nitro group . Purification via column chromatography (silica gel, eluting with a gradient of ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. HPLC analysis with a C18 column and UV detection at 254 nm is recommended for purity validation .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Use a combination of:
- NMR : - and -NMR to confirm the propylenediamine backbone and trifluoromethyl substitution. The aromatic protons appear as doublets in δ 7.4–8.1 ppm, while the NH protons resonate at δ 1.5–2.2 ppm .
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z 263.12) .
- X-ray crystallography : For unambiguous confirmation, single crystals can be grown via slow evaporation in dichloromethane/hexane, revealing dihedral angles between the aryl and amine groups .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., Z′-LYTE™ kits) to identify potential anticancer activity .
- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess IC values .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in complex reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to analyze:
- Electrophilic substitution : Reactivity of the trifluoromethylphenyl group in nitration or halogenation reactions.
- Hydrogen bonding : Interaction energy between the amine groups and solvent molecules (e.g., water, DMSO) to optimize reaction conditions .
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC values across assays)?
- Methodology :
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Metabolic stability : Evaluate compound degradation using liver microsomes (e.g., human CYP450 isoforms) to rule out false negatives .
- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
Q. How does the trifluoromethyl group influence the compound’s photostability and electronic properties?
- Methodology :
- UV-Vis spectroscopy : Monitor absorbance changes under UV light (λ = 365 nm) to assess photodegradation rates.
- Cyclic voltammetry : Measure redox potentials to correlate the electron-withdrawing CF group with HOMO/LUMO energy levels .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak®) to separate enantiomers during purification.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to minimize racemization .
Q. How can cross-coupling reactions be integrated to functionalize the propanediamine backbone?
- Methodology :
- Buchwald-Hartwig amination : Introduce aryl/heteroaryl groups at the amine sites using Pd(OAc)/Xantphos catalysts.
- Mitsunobu reaction : Attach hydroxyl-containing moieties (e.g., sugars) to the diamine chain .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
